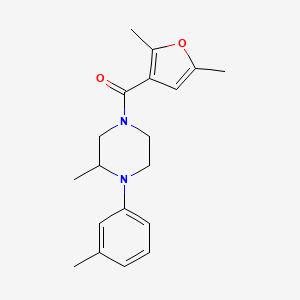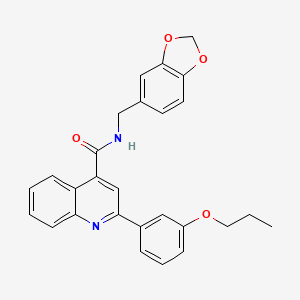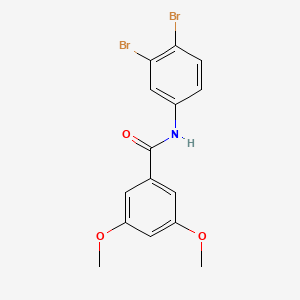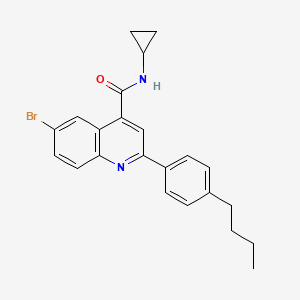![molecular formula C18H17N5O5 B4263690 4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide](/img/structure/B4263690.png)
4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide
Overview
Description
4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide, also known as MNBD, is a small molecule compound that has been extensively studied in scientific research due to its potential therapeutic applications. MNBD belongs to the class of benzoxadiazole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis. 4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and spread. In addition, 4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide has been shown to reduce oxidative stress and inflammation in animal models.
Advantages and Limitations for Lab Experiments
4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized in large quantities with good purity. 4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide has also been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, 4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. In addition, 4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide has not yet been tested in human clinical trials, which limits its potential for therapeutic use.
Future Directions
There are several future directions for research on 4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide. One area of research is to further elucidate its mechanism of action, which will help to design experiments to test its efficacy. Another area of research is to test 4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide in animal models of cancer and inflammation to determine its potential therapeutic use. Finally, 4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide could be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, which would make it a more promising candidate for further development as a therapeutic agent.
Scientific Research Applications
4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to possess anti-tumor properties, and has been tested against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide has also been shown to possess anti-inflammatory properties, and has been tested in animal models of inflammation. In addition, 4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons against oxidative stress.
properties
IUPAC Name |
4-methyl-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5/c1-11-2-3-12(10-15(11)23(25)26)18(24)19-13-4-5-14(17-16(13)20-28-21-17)22-6-8-27-9-7-22/h2-5,10H,6-9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXOMMKJWQWMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4,5-trimethoxy-N-[3-methyl-1-(3,4,5-trimethoxybenzoyl)-2(1H)-pyridinylidene]benzamide](/img/structure/B4263618.png)

![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B4263633.png)
![5-[(4-chlorobenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4263637.png)

![N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B4263643.png)
![2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B4263644.png)
![5-[(cyclopropylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4263645.png)
![4-(4-isobutylphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4263675.png)
![1-[4-(benzyloxy)phenyl]-4-(2,6-dimethoxybenzoyl)piperazine](/img/structure/B4263678.png)
![1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine](/img/structure/B4263681.png)
